molecular formula C5H3ClFN B1587321 4-Chloro-3-fluoropyridine CAS No. 2546-56-7

4-Chloro-3-fluoropyridine

Cat. No. B1587321
CAS RN: 2546-56-7
M. Wt: 131.53 g/mol
InChI Key: BEQUUSCRAKEKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoropyridine is a chemical compound with the molecular formula C5H3ClFN . It has an average mass of 131.535 Da and a monoisotopic mass of 130.993805 Da . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of 4-Chloro-3-fluoropyridine and similar fluoropyridines has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A combination of CsF and HF provides a very reactive fluoride source and has shown faint promise with 3-chloropyridine giving 3-fluoropyridine in a very low yield .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoropyridine consists of a pyridine ring with a chlorine atom substituted at the 4th position and a fluorine atom at the 3rd position .


Physical And Chemical Properties Analysis

4-Chloro-3-fluoropyridine is a liquid at room temperature . It has a density of 1.333 g/mL at 25 °C . It may discolor to yellow on storage .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : 4-Chloro-3-fluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
    • Method : The synthesis involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
    • Results : The synthesis results in the production of 3,4-Difluoropyridine .
  • Pharmaceutical and Organic Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : 4-Chloro-3-fluoropyridine is used as an intermediate in pharmaceutical and organic synthesis .
    • Method : The specific methods of application or experimental procedures in pharmaceutical and organic synthesis vary widely depending on the specific synthesis pathway and the desired end product .
    • Results : The outcomes of these syntheses are typically new compounds for potential use in various pharmaceutical applications .
  • Regioselective Amidomethylation

    • Field : Organic Chemistry
    • Application : 4-Chloro-3-fluoropyridine is used in regioselective amidomethylation . This process involves the selective addition of an amide group and a methyl group to specific positions on the pyridine ring .
    • Method : The specific methods of application or experimental procedures in regioselective amidomethylation vary widely depending on the specific synthesis pathway and the desired end product .
    • Results : The outcomes of these syntheses are typically new compounds for potential use in various organic chemistry applications .
  • Fluorinated Building Blocks

    • Field : Material Science
    • Application : 4-Chloro-3-fluoropyridine is used as a fluorinated building block . These building blocks are used in the synthesis of various materials, including polymers and complex organic molecules .
    • Method : The specific methods of application or experimental procedures in the use of fluorinated building blocks vary widely depending on the specific synthesis pathway and the desired end product .
    • Results : The outcomes of these syntheses are typically new materials with unique properties, such as increased stability or reactivity .
  • Synthesis of Herbicides and Insecticides

    • Field : Agricultural Chemistry
    • Application : 4-Chloro-3-fluoropyridine is used in the synthesis of some herbicides and insecticides . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
    • Method : The specific methods of application or experimental procedures in the synthesis of herbicides and insecticides vary widely depending on the specific synthesis pathway and the desired end product .
    • Results : The outcomes of these syntheses are typically new compounds for potential use in various agricultural applications .
  • Synthesis of Radiobiology Compounds

    • Field : Radiobiology
    • Application : 4-Chloro-3-fluoropyridine is used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds .
    • Method : The synthesis involves the substitution of chlorine in 4-chloro-3-fluoropyridine with F 18 .
    • Results : The synthesis results in the production of F 18 substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Safety And Hazards

4-Chloro-3-fluoropyridine is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . In case of fire, dry powder or dry sand should be used for extinction .

Future Directions

The future directions of 4-Chloro-3-fluoropyridine and similar compounds are promising. Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . It is expected that many novel applications of fluoropyridines will be discovered in the future .

properties

IUPAC Name

4-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQUUSCRAKEKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397332
Record name 4-Chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoropyridine

CAS RN

2546-56-7
Record name 4-Chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-fluoropyridine
Reactant of Route 2
4-Chloro-3-fluoropyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-fluoropyridine
Reactant of Route 4
4-Chloro-3-fluoropyridine
Reactant of Route 5
4-Chloro-3-fluoropyridine
Reactant of Route 6
4-Chloro-3-fluoropyridine

Citations

For This Compound
46
Citations
N Papaioannou, MJ Fray, A Rennhack… - The Journal of …, 2020 - ACS Publications
… Thus, we wondered whether 4-chloro-3-fluoropyridine might be a suitable substrate for a regioselective Minisci-type amidomethylation or other direct aminomethylation strategy. …
Number of citations: 6 pubs.acs.org
V Nenajdenko - 2014 - Springer
… 3,4-Difluoropyridine ( 120, 79 %) can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF [ 99], while, 2,5- difluoropyridine ( 117, 75 %) can be …
Number of citations: 5 link.springer.com
E Marzi, C Bobbio, F Cottet, M Schlosser - 2005 - Wiley Online Library
… 4-chloro-3-fluoropyridine (18; 57 %) and 3-fluoro-4-(trimethylsilyl)pyridine (19; not isolated) were produced. It was gratifying to identify 4-chloro-3-fluoropyridine … 4-chloro-3-fluoropyridine…
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
… 4-Chloro-3-fluoropyridine, which results from the quenching of the lithiated intermediate with 1,1,2-trichloro-1,2,2-trifluoroethane, represents one of numerous substrates that offer the …
Number of citations: 607 onlinelibrary.wiley.com
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
… Perfect optional site selectivity was achieved when 4-chloro-3-fluoropyridine served as the substrate. With LIDA in tetrahydrofuran at −75 C virtually the same scenario as described in …
Number of citations: 356 onlinelibrary.wiley.com
C Bobbio, T Rausis, M Schlosser - Chemistry–A European …, 2005 - Wiley Online Library
… The access to 3,4-difluoropyridine (12) starting from 3-fluoropyridine (deprotonated by lithium diisopropylamide, LIDA) through 4-chloro-3-fluoropyridine (27; 68 %) was hampered by …
LL Martin, L Davis, JT Klein, P Nemoto… - Bioorganic & Medicinal …, 1997 - Elsevier
… Treatment of 5-benzyloxy-3-methylindole ~3 (1) with hydroxylamine-O-sulfonic acid provided 5-benzyloxy-N-aminoindole, which was treated with 4-chloro-3fluoropyridine hydrochloride…
Number of citations: 32 www.sciencedirect.com
AM Shestopalov, AA Shestopalov… - Fluorinated …, 2009 - Wiley Online Library
… 3, 4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF, 45 while, 2, 5-difluoropyridine can be prepared by deamination …
Number of citations: 5 onlinelibrary.wiley.com
M Schlosser - Metalation of Azines and Diazines, 2013 - Springer
A survey is given on how simple pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry. “Organometallics” in the given context …
Number of citations: 2 link.springer.com
YM Ma, RC Hider - Tetrahedron Letters, 2010 - Elsevier
… Intermediate 28 (where PG = methyl) can also be obtained from 4-chloro-3-fluoropyridine (30) via alkoxylation at C4 followed by the introduction of a hydroxy group at C5. However, …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.